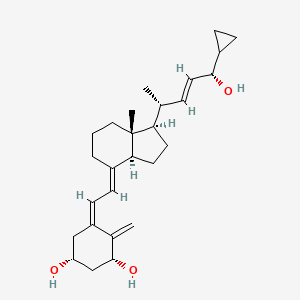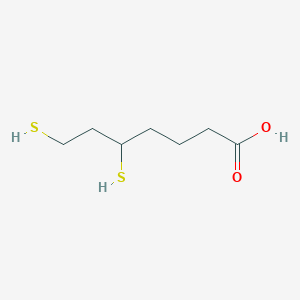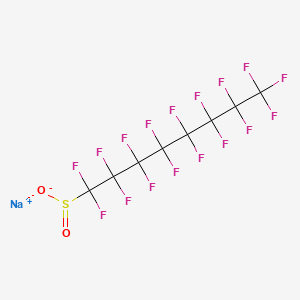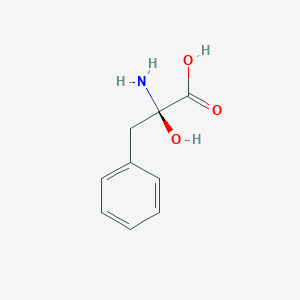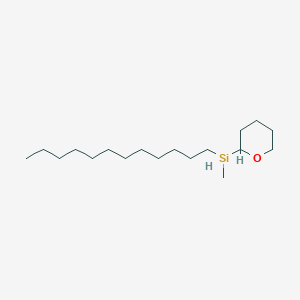
Dodecyl-methyl-(oxan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl-methyl-(oxan-2-yl)silane is an organosilicon compound that features a silane group bonded to a dodecyl chain and an oxane ring. This compound is part of the broader class of organofunctional silanes, which are known for their ability to act as coupling agents, linking organic and inorganic materials. These compounds are widely used in various industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecyl-methyl-(oxan-2-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, typically a platinum or rhodium complex . Another method involves the thiol-Michael addition reaction, where a thiol group reacts with an acrylate in the presence of a catalyst such as dimethylphenylphosphine .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl-methyl-(oxan-2-yl)silane undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives with reduced functional groups.
Substitution: Formation of various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Dodecyl-methyl-(oxan-2-yl)silane has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of dodecyl-methyl-(oxan-2-yl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the silane group, which can undergo hydrolysis to form silanol groups that subsequently condense to form siloxane bonds. These bonds are responsible for the compound’s effectiveness as a coupling agent .
Comparación Con Compuestos Similares
Similar Compounds
Dodecylmethylsiloxane: Similar in structure but lacks the oxane ring.
3-Mercaptopropyltrimethoxysilane: Contains a thiol group instead of the oxane ring.
Dimethyldichlorosilane: A simpler silane compound used in the production of various siloxanes
Uniqueness
Dodecyl-methyl-(oxan-2-yl)silane is unique due to the presence of the oxane ring, which imparts additional stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring robust and durable bonding .
Propiedades
Número CAS |
68037-76-3 |
|---|---|
Fórmula molecular |
C18H38OSi |
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
dodecyl-methyl-(oxan-2-yl)silane |
InChI |
InChI=1S/C18H38OSi/c1-3-4-5-6-7-8-9-10-11-14-17-20(2)18-15-12-13-16-19-18/h18,20H,3-17H2,1-2H3 |
Clave InChI |
CNPNCCZOMSLZRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[SiH](C)C1CCCCO1 |
Números CAS relacionados |
68037-76-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


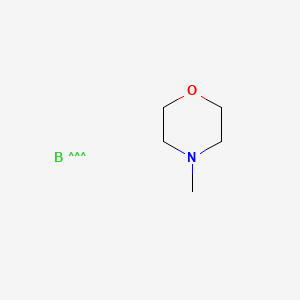
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
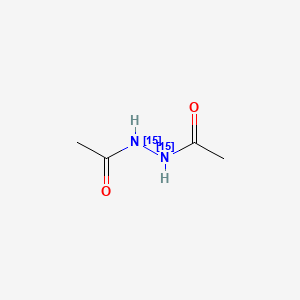
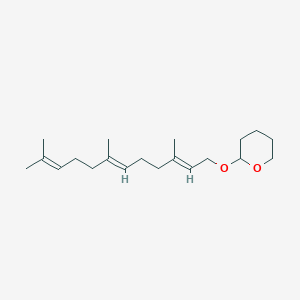
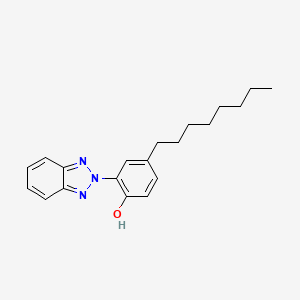
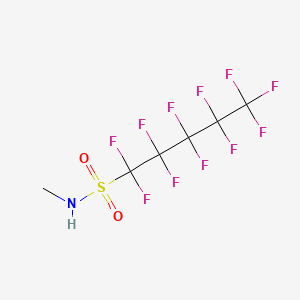
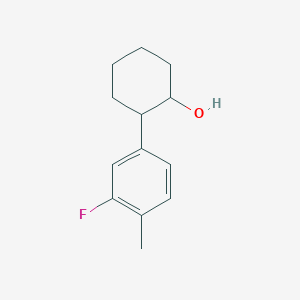
![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
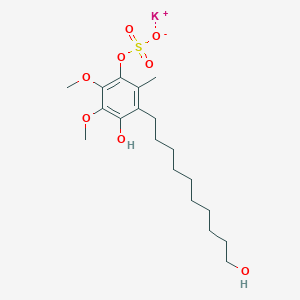
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
